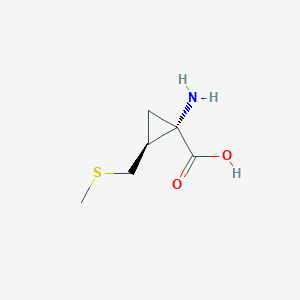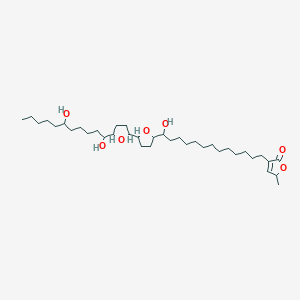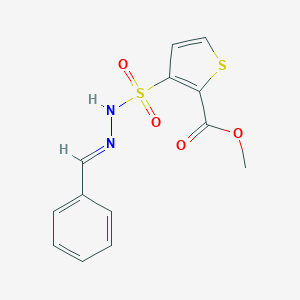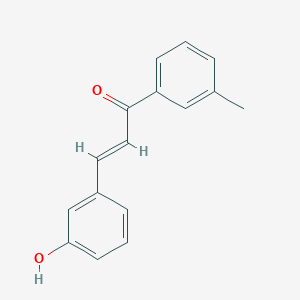
2,3-Methanomethionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Methanomethionine is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique properties. It is a structural analog of methionine, which is a vital amino acid required for the synthesis of proteins. The presence of a cyclopropane ring in 2,3-Methanomethionine makes it structurally distinct from methionine and imparts unique properties to it.
作用機序
The mechanism of action of 2,3-Methanomethionine is not well understood. However, it is believed to act as a structural mimic of methionine. It has been shown to bind to the active site of enzymes that use methionine as a substrate. This binding alters the conformation of the enzyme and affects its activity.
Biochemical and Physiological Effects:
2,3-Methanomethionine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that use methionine as a substrate. It has also been shown to affect the stability of proteins. Additionally, 2,3-Methanomethionine has been shown to affect the growth and development of organisms.
実験室実験の利点と制限
The use of 2,3-Methanomethionine in lab experiments has several advantages. It is a highly selective reagent that yields a high purity product. It is also structurally distinct from methionine, which allows for the study of the effect of structural modifications on enzyme activity. However, the use of 2,3-Methanomethionine in lab experiments is limited by its high cost and limited availability.
将来の方向性
There are several future directions for the study of 2,3-Methanomethionine. One direction is the study of its effect on protein stability and aggregation. Another direction is the study of its effect on the activity of enzymes involved in disease pathways. Additionally, the use of 2,3-Methanomethionine as a tool for the study of protein structure and function is an area that requires further exploration.
In conclusion, 2,3-Methanomethionine is a non-proteinogenic amino acid that has unique properties and has been extensively used in scientific research. Its synthesis method is highly selective and yields a high purity product. It has been shown to affect the activity of enzymes and the stability of proteins. The use of 2,3-Methanomethionine in lab experiments has several advantages, but its high cost and limited availability are limitations. There are several future directions for the study of 2,3-Methanomethionine, including the study of its effect on protein stability and disease pathways.
合成法
The synthesis of 2,3-Methanomethionine involves the reaction of methionine with diazomethane in the presence of a catalyst. The reaction leads to the formation of a cyclopropane ring, which replaces the sulfur atom in methionine. The reaction is highly selective and yields a high purity product.
科学的研究の応用
2,3-Methanomethionine has been used extensively in scientific research due to its unique properties. It has been used as a tool to study protein structure and function. It has also been used to study the effect of structural modifications on the activity of enzymes. Additionally, 2,3-Methanomethionine has been used to study the mechanism of action of various drugs and toxins.
特性
CAS番号 |
143169-55-5 |
|---|---|
製品名 |
2,3-Methanomethionine |
分子式 |
C12H15NO3 |
分子量 |
161.22 g/mol |
IUPAC名 |
(1S,2S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2S/c1-10-3-4-2-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6+/m1/s1 |
InChIキー |
VIPZEJOTXDEYNE-XINAWCOVSA-N |
異性体SMILES |
CSC[C@H]1C[C@]1(C(=O)O)N |
SMILES |
CSCC1CC1(C(=O)O)N |
正規SMILES |
CSCC1CC1(C(=O)O)N |
同義語 |
(2R,3R-E)-cycloMet of 2,3-methanomethionine (2R,3S-Z)-cycloMet of 2,3-methanomethionine (2S,3R-Z)-cycloMet of 2,3-methanomethionine 2,3-methanomethionine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B234181.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-fluorobenzamide](/img/structure/B234189.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234193.png)
![3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234200.png)
![4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234207.png)
![(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B234211.png)

